molecular formula C7H13NO B2894908 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol CAS No. 1823918-02-0

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol

Cat. No.: B2894908
CAS No.: 1823918-02-0
M. Wt: 127.187
InChI Key: XCFSSRLREKGGNO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol . It is a bicyclic compound featuring a bicyclo[1.1.1]pentane core with an aminomethyl group and a methanol group attached to it. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the reaction of 1,3-dibromopropane with sodium amide.

    Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the aminomethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.

Chemical Reactions Analysis

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol can be compared with other similar compounds, such as:

    Bicyclo[1.1.1]pentane: The parent compound without the aminomethyl and methanol groups.

    3-(Aminomethyl)bicyclo[1.1.1]pentane: A similar compound lacking the methanol group.

    3-(Hydroxymethyl)bicyclo[1.1.1]pentane: A similar compound lacking the aminomethyl group.

The presence of both the aminomethyl and methanol groups in this compound makes it unique, providing a combination of functional groups that can participate in diverse chemical reactions and interactions .

Properties

IUPAC Name

[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFSSRLREKGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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